molecular formula C37H38N4O7 B606612 (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one CAS No. 1616420-30-4

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

Cat. No.: B606612
CAS No.: 1616420-30-4
M. Wt: 650.7 g/mol
InChI Key: AQCDFVLWUWJREO-WQVJSASDSA-N
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Description

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one, also known as Ocifisertib, is a first-in-class, potent, selective, and orally active inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, which is necessary for genomic integrity. This compound has shown activity in leukemia cell lines and primary leukemia samples, making it a promising candidate for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .

Preparation Methods

The synthetic routes and reaction conditions for (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one has a wide range of scientific research applications, including:

Mechanism of Action

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one exerts its effects by inhibiting Polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication. By inhibiting PLK4, CFI-400945 disrupts centriole duplication, leading to mitotic defects and cell death. This mechanism of action makes it a promising candidate for the treatment of cancers characterized by aberrant centriole duplication .

Comparison with Similar Compounds

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one is unique in its selectivity and potency as a PLK4 inhibitor. Similar compounds include:

    PLK1 inhibitors: These compounds target Polo-like kinase 1 (PLK1) and are used in the treatment of various cancers.

    PLK2 inhibitors: These compounds target Polo-like kinase 2 (PLK2) and are being investigated for their potential therapeutic applications.

    PLK3 inhibitors: These compounds target Polo-like kinase 3 (PLK3) and are also being studied for their potential use in cancer therapy.

CFI-400945 stands out due to its specificity for PLK4 and its demonstrated efficacy in preclinical and clinical studies .

Properties

CAS No.

1616420-30-4

Molecular Formula

C37H38N4O7

Molecular Weight

650.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C33H34N4O3.C4H4O4/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38;5-3(6)1-2-4(7)8/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36);1-2H,(H,5,6)(H,7,8)/b12-8+;2-1+/t20-,21+,28-,33-;/m0./s1

InChI Key

AQCDFVLWUWJREO-WQVJSASDSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O.C(=C/C(=O)O)\C(=O)O

SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFI400945;  CFI 400945;  CFI-400945;  CFI-400945 fumarate.

Origin of Product

United States

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